molecular formula C19H17N3O8S B4214884 Dimethyl 5-{3-[(4,6-dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzene-1,3-dicarboxylate

Dimethyl 5-{3-[(4,6-dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzene-1,3-dicarboxylate

Cat. No.: B4214884
M. Wt: 447.4 g/mol
InChI Key: NUUYRCIAFLIRHB-UHFFFAOYSA-N
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Description

Dimethyl 5-{3-[(4,6-dihydroxy-5-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}isophthalate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidine ring, a pyrrolidine ring, and an isophthalate moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-{3-[(4,6-dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzene-1,3-dicarboxylate involves multiple steps. One common approach is the reaction of 4,6-dihydroxy-5-methyl-2-pyrimidinylthiol with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioether linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{3-[(4,6-dihydroxy-5-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}isophthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of Dimethyl 5-{3-[(4,6-dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-{3-[(4,6-dihydroxy-5-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}isophthalate is unique due to its combination of a pyrimidine ring, a pyrrolidine ring, and an isophthalate moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

dimethyl 5-[3-[(4-hydroxy-5-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O8S/c1-8-14(24)20-19(21-15(8)25)31-12-7-13(23)22(16(12)26)11-5-9(17(27)29-2)4-10(6-11)18(28)30-3/h4-6,12H,7H2,1-3H3,(H2,20,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUYRCIAFLIRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SC2CC(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)OC)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 5-{3-[(4,6-dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzene-1,3-dicarboxylate
Reactant of Route 2
Dimethyl 5-{3-[(4,6-dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzene-1,3-dicarboxylate
Reactant of Route 3
Dimethyl 5-{3-[(4,6-dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzene-1,3-dicarboxylate
Reactant of Route 4
Dimethyl 5-{3-[(4,6-dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzene-1,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl 5-{3-[(4,6-dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzene-1,3-dicarboxylate
Reactant of Route 6
Dimethyl 5-{3-[(4,6-dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzene-1,3-dicarboxylate

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